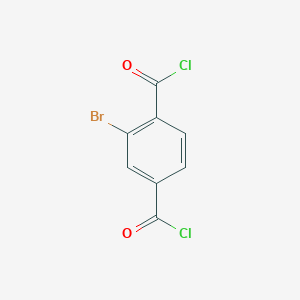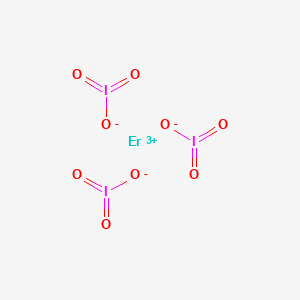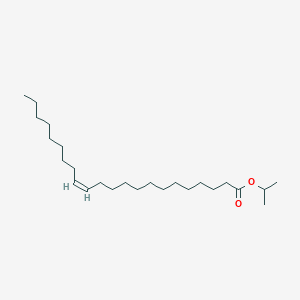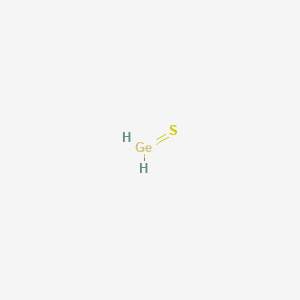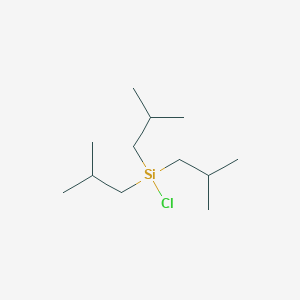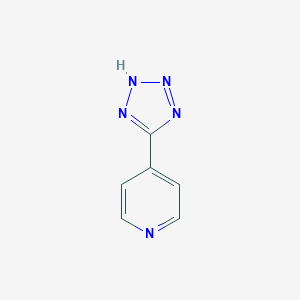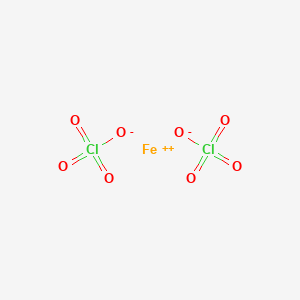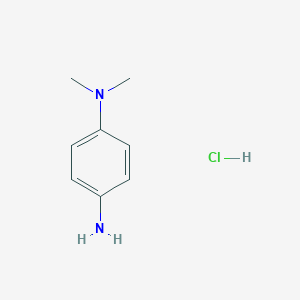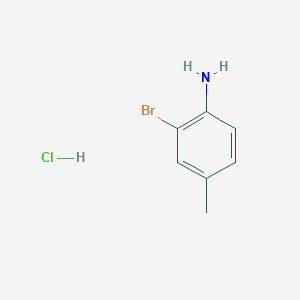
2-Bromo-4-methylaniline hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-4-methylaniline hydrochloride and its derivatives can be accomplished through different routes. A common method involves the use of palladium(0) catalysis in Suzuki cross-coupling reactions. For instance, Komal Rizwan et al. (2021) synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, achieving considerable yields and demonstrating the versatility of this synthetic approach (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure and electronic properties of 2-Bromo-4-methylaniline hydrochloride derivatives have been studied using density functional theory (DFT). The analysis provides insights into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the reactivity and interaction with other molecules (Rizwan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-Bromo-4-methylaniline hydrochloride derivatives is influenced by the presence of bromo and methylaniline groups. These groups can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The synthesis and characterization of such derivatives reveal their potential in forming complex molecular structures with diverse functionalities (Rizwan et al., 2021).
Aplicaciones Científicas De Investigación
Metabolism Studies :
- A study investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline. Metabolites identified include products from side-chain C-hydroxylation and N-hydroxylation, with aromatic ring hydroxylation not being a major pathway. The study also quantified the influence of the halogen substituent on the rate of metabolism (Boeren et al., 1992).
Chemical Synthesis :
- The synthesis of 4-Bromo-2-chlorotoluene was achieved through the reduction of 4-bromo-2-nitrotoluene, yielding 5-bromo-2-methylaniline, which was then subjected to diazotization and Sandmeyer reaction (Xue Xu, 2006).
- Another study detailed a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach involving 4-bromo-3-methylaniline (Ennis et al., 1999).
Electrochemical Studies :
- Research on the anodic decomposition pathways of substituted p-bromoanilines, including 4-bromo-2,6-dimethylaniline, was conducted. This study provided insights into the electrochemical oxidation processes and the formation of various oxidation products (Arias et al., 1990).
Biological Activity and Toxicology :
- The nephrotoxic effects of haloanilines, including 4-bromoaniline, were examined using renal cortical slices. This study highlighted the varying degrees of nephrotoxicity among different haloaniline isomers (Hong et al., 2000).
Environmental Monitoring :
- A monitoring program in the Netherlands identified various aromatic amines in surface waters, including 4-methylaniline. This study underscores the presence and implications of such compounds in the environment (Wegman & Korte, 1981).
Synthesis and Characterization of Derivatives :
- Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and characterized. These bases were screened for antimicrobial activity and studied for their potentiometric interactions with various metal ions (Upadhyay et al., 2020).
Safety and Hazards
The safety data sheet suggests that this compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . It is also advised to use the compound only outdoors or in a well-ventilated area and to keep it away from heat/sparks/open flames/hot surfaces . The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral .
Mecanismo De Acción
Mode of Action
2-Bromo-4-methylaniline hydrochloride participates in palladium-catalyzed selective amination of 3-bromoquinoline, yielding 3-(2-bromo-4-methylphenylamino)quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-methylaniline hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Propiedades
IUPAC Name |
2-bromo-4-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPUTBVICJDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608084 | |
| Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylaniline hydrochloride | |
CAS RN |
13194-71-3 | |
| Record name | Benzenamine, 2-bromo-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 226432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13194-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



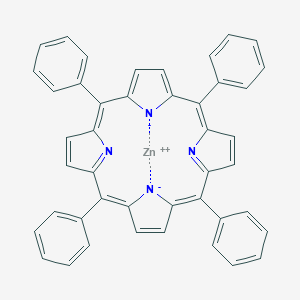
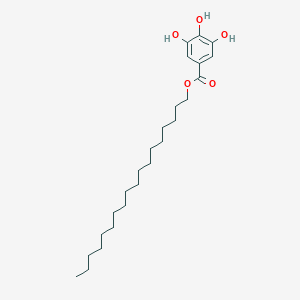
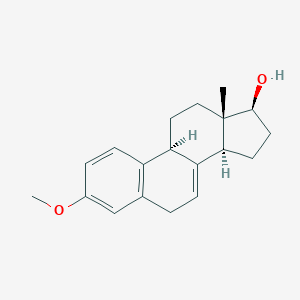

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
